Mpc-3100
Overview
Description
MPC-3100 is an orally bioavailable, synthetic, second-generation small-molecule inhibitor of Hsp90 with significant antitumor activity .
Synthesis Analysis
Molecular docking analyses have been performed to evaluate the cytotoxic effects of MPC-3100 on breast cancer cell lines . The study showed that MPC-3100 specifically binds to the ATP binding pocket of Hsp90 .Molecular Structure Analysis
Molecular docking results indicated that MPC-3100 specifically binds to the ATP binding pocket of Hsp90, exhibiting an estimated free binding energy of -7.9 kcal/mol .Chemical Reactions Analysis
The combined treatment of MPC-3100 and DOX effectively suppressed the chaperone activity of Hsp90 and induced apoptosis in breast cancer cells .Physical And Chemical Properties Analysis
The molecular formula of MPC-3100 is C22H25BrN6O4S, and its molecular weight is 549.44 . It is soluble in DMSO .Scientific Research Applications
Specific Scientific Field
This application falls under the field of Cancer Research .
Summary of the Application
MPC-3100 is an orally-bioavailable, fully-synthetic inhibitor of the molecular chaperone HSP90. HSP90 is important for post-translational protein folding, stabilization, and function of so-called client proteins, many of which are necessary for growth and survival of cancer cells .
Methods of Application or Experimental Procedures
In a first-in-human, open label, dose escalating, 3+3 design with accelerated titration, multiple-dose study, the safety and tolerability of single agent MPC-3100 were assessed in subjects with recurrent or refractory cancer. Secondary objectives were to characterize the pharmacokinetic parameters (PK) of MPC-3100, assess antitumor activity, and evaluate pharmacodynamic (PD) biomarkers .
Results or Outcomes
MPC-3100 was administered to 26 subjects. The total number of cycles of MPC-3100 administered to all subjects was 44. Twenty five subjects experienced at least one potentially drug-related adverse event (AE), the majority of which were Grade 1 and 2, most frequently diarrhea (56%), nausea (56%), vomiting (32%), fatigue (32%). Five potentially-related serious AEs (SAEs) were observed in four subjects .
Application in Breast Cancer Research
Specific Scientific Field
This application falls under the field of Breast Cancer Research .
Summary of the Application
MPC-3100 was specifically chosen as a promising next-generation Hsp90 inhibitor to explore its therapeutic potential in the context of breast cancer cells .
Methods of Application or Experimental Procedures
The study aimed to examine the cytotoxic and apoptotic effects of the traditional chemotherapeutic agent doxorubicin (DOX) and the next-generation HSP90 inhibitor MPC-3100 on breast cancer cell lines .
Results or Outcomes
The results of this study are not explicitly mentioned in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-1-[4-[2-[6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]purin-9-yl]ethyl]piperidin-1-yl]-2-hydroxypropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25BrN6O4S/c1-12(30)21(31)28-5-2-13(3-6-28)4-7-29-20-18(19(24)25-10-26-20)27-22(29)34-17-9-16-15(8-14(17)23)32-11-33-16/h8-10,12-13,30H,2-7,11H2,1H3,(H2,24,25,26)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBWTNHDKVVFMI-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)CCN2C3=NC=NC(=C3N=C2SC4=C(C=C5C(=C4)OCO5)Br)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC(CC1)CCN2C3=NC=NC(=C3N=C2SC4=C(C=C5C(=C4)OCO5)Br)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrN6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30241969 | |
Record name | MPC-3100 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30241969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
549.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(4-(2-(6-Amino-8-((6-bromobenzo[d][1,3]dioxol-5-yl)thio)-9H-purin-9-yl)ethyl)piperidin-1-yl)-2-hydroxypropan-1-one | |
CAS RN |
958025-66-6 | |
Record name | MPC-3100 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0958025666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MPC-3100 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30241969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MPC-3100 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UMA2EEO9Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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